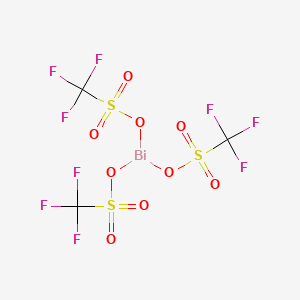

Trifluoromethanesulfonic acid bis(trifluoromethylsulfonyloxy)bismuthino ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Bismuth(III) trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with bismuth(III) trifluoroacetate . The reaction typically involves mixing the reactants in an appropriate solvent and allowing the reaction to proceed under controlled conditions. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Bismuth(III) trifluoromethanesulfonate acts as a catalyst in several types of reactions, including:

Friedel-Crafts Acylation and Alkylation: It catalyzes the acylation and alkylation of aromatic compounds, often replacing more corrosive acids like triflic acid.

Substitution Reactions: It facilitates the substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides.

Cycloisomerization: It is used in the cycloisomerization of allene-enol ethers.

Deprotection of Acetals: It catalyzes the deprotection of acetals and the cleavage of tert-butoxy derivatives of thiophenes and furans.

Scientific Research Applications

Bismuth(III) trifluoromethanesulfonate is extensively used in scientific research due to its versatility as a catalyst:

Organic Synthesis: It is employed in various organic synthesis reactions, including Mukaiyama aldol reactions and Diels-Alder reactions.

Green Chemistry: Its eco-friendly nature makes it a preferred choice in green chemistry applications.

Material Science: It is used in the synthesis of advanced materials, including polymers and dielectric fluids.

Pharmaceuticals: It plays a role in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

As a Lewis acid, bismuth(III) trifluoromethanesulfonate functions by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions. Its high reactivity is attributed to the strong electron-withdrawing effect of the trifluoromethanesulfonate groups, which enhances its ability to activate substrates for nucleophilic attack .

Comparison with Similar Compounds

Bismuth(III) trifluoromethanesulfonate is unique due to its high catalytic activity and eco-friendly nature. Similar compounds include:

Scandium(III) trifluoromethanesulfonate: Also a Lewis acid, but less commonly used due to higher cost.

Ytterbium(III) trifluoromethanesulfonate: Another Lewis acid with similar applications but different reactivity profiles.

Iron(III) trifluoromethanesulfonate: Used in similar catalytic applications but with different selectivity and efficiency.

Bismuth(III) trifluoromethanesulfonate stands out due to its balance of high reactivity, cost-effectiveness, and environmental friendliness.

Properties

Molecular Formula |

C3BiF9O9S3 |

|---|---|

Molecular Weight |

656.2 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyloxy)bismuthanyl trifluoromethanesulfonate |

InChI |

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 |

InChI Key |

NYENCOMLZDQKNH-UHFFFAOYSA-K |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O[Bi](OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-morpholinyl)ethanamine](/img/structure/B15080741.png)

![4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15080748.png)

![N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080754.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080759.png)

![4-Ethyl-6-[5-methyl-4-(1-methyl-1H-benzimidazol-2-YL)-1-(4-morpholinylmethyl)-1H-pyrazol-3-YL]-2-(4-morpholinylmethyl)-1,3-benzenediol](/img/structure/B15080817.png)

![5-(4-Bromophenyl)-9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080823.png)

![[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone](/img/structure/B15080828.png)

![Butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B15080831.png)